![molecular formula C7H10O2 B15162335 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one CAS No. 821770-19-8](/img/structure/B15162335.png)
3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one
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Overview
Description
3-Methyl-7-oxabicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes an oxygen bridge This compound is part of the 7-oxabicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce enantiomerically enriched derivatives, which are useful for the total asymmetric synthesis of natural products and bioactive compounds .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar Diels-Alder reactions, with careful control of reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and ketone α-monomethylation are also common steps in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lactones.
Reduction: Reductive ring opening of the ethereal ring is a common reaction.
Substitution: Nucleophilic displacement reactions can occur under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reductive agents such as lithium aluminum hydride are used.
Substitution: Acidic conditions with nucleophiles like halides or alcohols are typical.
Major Products Formed
Oxidation: Lactones are the major products.
Reduction: The major products are open-chain alcohols.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets through its unique bicyclic structure. The ethereal bridge and the methyl group play crucial roles in its reactivity and interaction with enzymes and other biological molecules . The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the methyl group.
3-Isopropyl-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one: Similar structure with different substituents.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic compound with different methyl group positions.
Uniqueness
3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, a bicyclic compound with unique structural features, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₈H₁₄O₂
Molecular Weight: 142.20 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)
The structure of this compound consists of a bicyclic framework that includes an oxygen atom, contributing to its reactivity and biological properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Diels-Alder Reaction : Utilizing 2-methylfuran and appropriate dienophiles.
- Ketal Hydrolysis : Converting ketals to the desired ketone using acid catalysis.
These methods have been documented to yield high purity and efficiency, making them suitable for further biological evaluation .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity.
- Receptor Modulation : It could act as a modulator for various receptors in cellular pathways.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
-
Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains.
This suggests potential applications in treating infections .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL - Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest that the compound may have neuroprotective effects, possibly through antioxidant mechanisms .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results demonstrated significant inhibition at concentrations lower than those required for traditional antibiotics, highlighting its potential as a novel antimicrobial agent .
Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal death compared to control groups, suggesting its utility in neurodegenerative disease treatment .
Properties
CAS No. |
821770-19-8 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-methyl-7-oxabicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H10O2/c1-4-5-2-3-6(9-5)7(4)8/h4-6H,2-3H2,1H3 |
InChI Key |
DVPVXGGQBSOSQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C1=O)O2 |
Origin of Product |
United States |
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